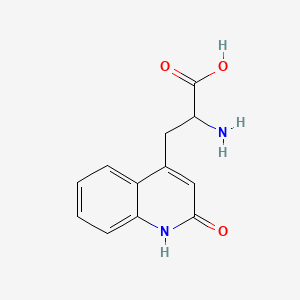

2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid

Vue d'ensemble

Description

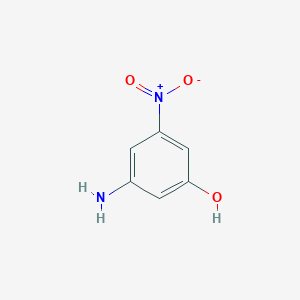

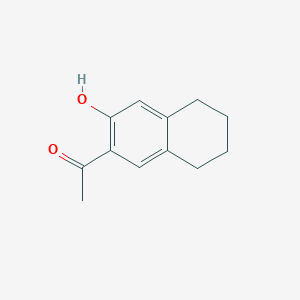

The compound 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It contains an amino group and a propanoic acid substituent attached to a quinoline backbone. The quinoline moiety is a common structure found in various pharmaceuticals and is known for its biological activity.

Synthesis Analysis

The synthesis of related quinoline derivatives has been explored in the literature. For instance, the synthesis of 2-amino-1,2-dihydroisoquinoline-3(4H)-one and its amide derivatives has been achieved through a sydnone intermediate derived from tetrahydroisoquinoline-3-carboxylic acid under acidic conditions with good yield . Although this does not directly describe the synthesis of 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, it provides insight into the synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a fused benzene and pyridine ring. In the case of 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, the quinoline core is partially hydrogenated, indicating a dihydroquinoline structure. The presence of an amino group and a propanoic acid moiety would influence the molecular geometry and electronic distribution, potentially affecting the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Quinoline derivatives are known to participate in various chemical reactions. The synthesis of tertiary amines using 2-aminoquinazolin-4(3H)-one as an organocatalyst for the activation of aldehydes via noncovalent interaction has been reported . This demonstrates the potential reactivity of the amino group in quinoline derivatives, which could be relevant for the chemical behavior of 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid in forming bonds with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on the substituents attached to the core structure. For example, the synthesis and characterization of a novel 1,2,3,4-tetrahydroquinazoline oxime and its metal complexes have been described, with detailed analysis of their spectral, thermal, and magnetic properties . While this does not directly provide data on 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, it suggests that similar analytical techniques could be employed to determine its properties, such as solubility, melting point, and reactivity with metal ions.

Applications De Recherche Scientifique

Antimicrobial Drug Development

The derivatives of 4-oxoquinoline-3-propanoic acids, closely related to 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, are being studied for their potential as antimicrobial drugs. This research is significant due to the increasing microbial resistance to existing antibiotics. Analytical methods for quality control of these compounds, including 13C NMR-spectroscopy and liquid chromatography-mass spectrometry (LC-MS/MS), are being developed to ensure their effectiveness and safety as active pharmaceutical ingredients (Zubkov et al., 2016).

Biological Activity Analysis

Studies on related compounds, such as 3-(3-alkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids, have revealed interesting biological activities, including analgesic and diuretic properties. These findings indicate the potential therapeutic applications of these compounds in medicine (Ukrainets et al., 2013).

Anticancer Research

Recent advancements include the synthesis of new derivatives of 2-oxo-1,2-dihydroquinoline-3-carboxylic acid aimed at exploring their anticancer effects, particularly against breast cancer cell lines. These compounds have shown promising results in inhibiting cancer cell growth, highlighting their potential as anticancer agents (Gaber et al., 2021).

Synthesis and Structure Study

Research has also focused on the synthesis and structural analysis of various derivatives, such as 3-(3-acetoxyalkylcarbamoyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-1-yl)propanoic acids. These studies are crucial for understanding the chemical properties and potential applications of these compounds (Ukrainets et al., 2014).

Antifungal Properties

Another area of interest is the antifungal properties of novel compounds related to 2-amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid. These studies contribute to the development of new antifungal medications, addressing the need for more effective treatments against fungal infections (Gholap et al., 2007).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 2-Amino-3-(2-oxo-1,2-dihydroquinolin-4-yl)propanoic acid, an alanine derivative It’s known that amino acids and their derivatives can influence various biological processes, including the secretion of anabolic hormones .

Mode of Action

They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Pharmacokinetics

The solubility of the compound in dmso and water suggests that it may have good bioavailability.

Result of Action

Amino acid derivatives are recognized to be beneficial as ergogenic dietary substances, suggesting they may enhance physical performance and recovery .

Propriétés

IUPAC Name |

2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOILRCJONSGSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)